Cas no 938-55-6 (6-(Dimethylamino)purine)

6-(Dimethylamino)purine is a purine derivative characterized by the substitution of a dimethylamino group at the 6-position of the purine ring. This modification enhances its utility as a versatile intermediate in organic synthesis and biochemical research. The compound exhibits notable stability and reactivity, making it suitable for nucleoside analog development and studies involving kinase inhibition or cell cycle regulation. Its structural features also facilitate applications in medicinal chemistry, particularly in the design of antiviral or anticancer agents. The dimethylamino group contributes to improved solubility in organic solvents, aiding in synthetic procedures. Careful handling is advised due to its potential biological activity.
6-(Dimethylamino)purine structure
6-(Dimethylamino)purine structure
Product Name:6-(Dimethylamino)purine
CAS No:938-55-6
MF:C7H9N5
MW:163.179859876633
MDL:MFCD00005573
CID:40348
PubChem ID:24893701
Update Time:2025-10-29

6-(Dimethylamino)purine Chemical and Physical Properties

Names and Identifiers

    • N,N-Dimethyl-7H-purin-6-amine
    • 6-DMAP
    • 6-Dimethylaminopurine
    • Dimethyladenine
    • 6-(Dimethylamino)-purine
    • N,N-dimethyl-9H-purin-6-amine
    • 6-(Dimethylamino)purine
    • N6,N6-Dimethyladenine
    • Protein Kinase Inhibitor, DMAP
    • N(6),N(6)-dimethyladenine
    • N,N-Dimethyladenine
    • 6-Dimethyladenine
    • 6,6-Dimethyladenine
    • Adenine, N,N-dimethyl-
    • 1H-Purin-6-amine, N,N-dimethyl-
    • N,N-Dimethyl-6-aminopurine
    • N(6)-dimethyladenine
    • N,N-dimethyl-1H-purin-6-amine
    • 6-Dimethylamino-9H-purine
    • 649SA4S2CV
    • BVIAOQ
    • 1H-Purin-6-amine, N,N-dimethyl- (9CI)
    • Adenine, N,N-dimethyl- (8CI)
    • Adenine, N6,N6-dimethyl- (6CI)
    • N,N-Dimethyl-9H-purin-6-amine (ACI)
    • Purine, 6-(dimethylamino)- (7CI)
    • DMAP
    • NSC 401568
    • MFCD00005573
    • Adenine,N-dimethyl-
    • 9H-PURIN-6-AMINE, N,N-DIMETHYL-
    • NS00039689
    • CHEBI:60281
    • Epitope ID:140948
    • 6-Dimethylamine purine
    • AKOS028109175
    • Z1258992637
    • s6088
    • Dimethyl-(9H-purin-6-yl)-amine
    • AKOS005445384
    • CS-W010844
    • n,n-dimethyl-adenine
    • IDI1_011608
    • FT-0620814
    • AKOS015850812
    • N6,N6 -dimethyladenine
    • HY-W010128
    • PU09
    • UNII-649SA4S2CV
    • D3894
    • Maybridge3_000221
    • HMS1431K01
    • BDBM92422
    • Q15632695
    • AMIKACINSULFATE1:1.8
    • MFCD00079113
    • N6,N6-dimethyl-Adenine
    • 6-(Dimethylamino)purineN,N-Dimethyladenine
    • DTXSID20239658
    • Purine, 6-dimethylamino
    • Adenine, N6,N6-dimethyl-
    • SY050761
    • 42C
    • Kinome_3442
    • 938-55-6
    • 104245-07-0
    • SCHEMBL152593
    • 1H-Purin-6-amine,N-dimethyl-
    • T71480
    • EINECS 213-344-3
    • 6-(Dimethylamino)purine, >=98%
    • NSC-401568
    • NSC401568
    • N,N-Dimethyl-9H-purin-6-amine #
    • A934230
    • D-4800
    • Purine, 6-(dimethylamino)-
    • DS-6256
    • CHEMBL407391
    • EN300-63840
    • N6,N6-Dimethyladenine ; N,N-Dimethyl-9H-purin-6-amine
    • STK370033
    • CCRIS 5216
    • DTXCID70162149
    • BBL036342
    • purine, 6-dimethylamino-
    • N6,N6-Dimethyladenine; N,N-Dimethyl-9H-purin-6-amine
    • MDL: MFCD00005573
    • Inchi: 1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)
    • InChI Key: BVIAOQMSVZHOJM-UHFFFAOYSA-N
    • SMILES: N1C2=C(NC=N2)C(N(C)C)=NC=1

Computed Properties

  • Exact Mass: 163.08600
  • Monoisotopic Mass: 163.086
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 57.7
  • Surface Charge: 0
  • Tautomer Count: 4

Experimental Properties

  • Color/Form: Crystallization. Sensitive to air
  • Density: 1.1407 (rough estimate)
  • Melting Point: 260°C(lit.)
  • Boiling Point: 162°C at 50 mmHg
  • Flash Point: 110 °C
  • Refractive Index: 1.6380 (estimate)
  • Solubility: methanol: 0.1 g/mL, clear
  • PSA: 57.70000
  • LogP: 0.41890
  • Solubility: Not determined

6-(Dimethylamino)purine Security Information

6-(Dimethylamino)purine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-(Dimethylamino)purine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 h, 120 °C
Reference
Convenient dimethylamino amination in heterocycles and aromatics with dimethylformamide
Agarwal, Anu; Chauhan, Prem, Synthetic Communications, 2004, 34(16), 2925-2930

Production Method 2

Reaction Conditions
Reference
N6,9-Disubstituted adenines
, Belgium, , ,

Production Method 3

Reaction Conditions
Reference
Puromycin. Synthetic studies. I. Synthesis of 6-dimethylaminopurine, a hydrolytic fragment
Baker, B. R.; Joseph, Joseph P.; Schaub, Robert E., Journal of Organic Chemistry, 1954, 19, 631-7

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  12 h, reflux
1.2 Reagents: Water ;  2 h, rt
Reference
9-Sulfonyl-9(H)-Purine Derivatives Inhibit HCV Replication Via their Degradation Species
Hu, Rong; Wang, Wan-Li; Xiao, Kun-Jie; Wang, Ning-Yu, Pharmaceutical Chemistry Journal, 2021, 55(1), 36-45

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  12 h, rt → reflux
1.2 Reagents: Water ;  2 h
Reference
9-Sulfonyl-9H-purine derivative, preparation method and medical application
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 3 - 4 h, reflux
Reference
Inhibition of electro polishing of steel in the presence of purine derivatives
Ahmed, Abdel-Moneim M.; Mangood, Ahmed H.; Abdallah, Mohamed S.; Zayed, Asmaa H., Journal of Chemical, 2021, 11(2), 201-219

Production Method 7

Reaction Conditions
1.1 3 - 4 h, reflux
Reference
Copper electropolishing in the presence of purine derivatives
Ahmed, A. M.; Abd El-Haleem, S. M.; Saleh, M. G. A.; Abdel-Rahman, A. A.-H., Asian Journal of Chemistry, 2013, 25(3), 1512-1520

Production Method 8

Reaction Conditions
Reference
Preparation of macrolide erythromycin analogs with antibacterial activity
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
Reference
The prebiotic synthesis of modified purines and their potential role in the RNA world
Levy, Matthew; Miller, Stanley L., Journal of Molecular Evolution, 1999, 48(6), 631-637

Production Method 10

Reaction Conditions
Reference
The 11 positional isomers of Nx,Ny-dimethyladenine: their chemistry, physicochemical properties, and biological activities
Fujii, Tozo; Itaya, Taisuke, Heterocycles, 1999, 51(2), 393-454

Production Method 11

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  10 min, 180 °C
Reference
The optimized microwave-assisted decomposition of formamides and its synthetic utility in the amination reactions of purines
Cechova, Lucie; Jansa, Petr; Sala, Michal; Dracinsky, Martin; Holy, Antonin; et al, Tetrahedron, 2011, 67(5), 866-871

Production Method 12

Reaction Conditions
Reference
Preparation of 7-substituted pyrrolo[2,3-d]pyrimidines and 9-substituted purines as potential antiparasitic agents
LaMontagne, Maurice P.; Smith, David C.; Wu, Geng Shuen, Journal of Heterocyclic Chemistry, 1983, 20(2), 295-9

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Catalysts: Cupric acetate ,  3,5-Diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane, 1-(4-sulfobutyl)-, inner… Solvents: Dimethylformamide ;  20 h, 30 °C
Reference
Room-Temperature Dialkylamination of Chloroheteroarenes Using a Cu(II)/PTABS Catalytic System
Shet, Harshita; Patel, Manisha; Waikar, Jyoti M.; More, Pavan M.; Sanghvi, Yogesh S.; et al, Chemistry - An Asian Journal, 2023, 18(1),

Production Method 14

Reaction Conditions
1.1 Catalysts: Cupric acetate ,  3,5-Diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane, 1-(4-sulfobutyl)-, inner… Solvents: Water ;  60 min, rt
1.2 10 min, rt
1.3 Reagents: Tripotassium phosphate ;  22 h, 30 °C
Reference
Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System
Parmar, Udaysinh; Somvanshi, Dipesh; Kori, Santosh; Desai, Aman A.; Dandela, Rambabu; et al, Journal of Organic Chemistry, 2021, 86(13), 8900-8925

Production Method 15

Reaction Conditions
1.1 Solvents: Chloroform ;  20 h, 5 °C
1.2 Solvents: Chloroform ;  7 h, rt
Reference
A new approach to the synthesis of N,N-dialkyladenine derivatives
Alves, M. Jose; Carvalho, M. Alice; Carvalho, Silvia; Dias, Alice M.; Fernandes, Francisco H.; et al, European Journal of Organic Chemistry, 2007, (29), 4881-4887

Production Method 16

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide Solvents: Dimethylamine
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
2'-Deoxypuromycin: synthesis and antiviral evaluation
Motawia, Mohammed S.; Meldal, Morten; Sofan, Mamdouh; Stein, Paul; Pedersen, Erik B.; et al, Synthesis, 1995, (3), 265-70

Production Method 17

Reaction Conditions
1.1 Reagents: Tetrahydrofuran Solvents: Ethanol ;  17 h, reflux
Reference
Substrate Specificity of a Purine Nucleoside Phosphorylase from Aeromonas hydrophila Toward 6-Substituted Purines and its Use as a Biocatalyst in the Synthesis of the Corresponding Ribonucleosides
Ubiali, Daniela; Morelli, Carlo F.; Rabuffetti, Marco; Cattaneo, Giulia; Serra, Immacolata; et al, Current Organic Chemistry, 2015, 19(22), 2220-2225

Production Method 18

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Synthesis and cytostatic activity of N-[2-(phosphonomethoxy)alkyl] derivatives of N6-substituted adenines, 2,6-diaminopurines and related compounds
Holy, Antonin; Votruba, Ivan; Tloustova, Eva; Masojidkova, Milena, Collection of Czechoslovak Chemical Communications, 2001, 66(10), 1545-1592

Production Method 19

Reaction Conditions
Reference
Asymmetric Transfer Hydrogenation of rac-α-(Purin-9-yl)cyclopentones via Dynamic Kinetic Resolution for the Construction of Carbocyclic Nucleosides
Zhang, Yi-Ming; Wang, Dong-Chao ; Xie, Ming-Sheng ; Qu, Gui-Rong; Guo, Hai-Ming, Organic Letters, 2019, 21(9), 2998-3002

Production Method 20

Reaction Conditions
Reference
Spectroscopic and Theoretical Studies of 6-N,N-Dimethyladenine
Parusel, Andreas B. J.; Rettig, Wolfgang; Rotkiewicz, Krystyna, Journal of Physical Chemistry A, 2002, 106(10), 2293-2299

6-(Dimethylamino)purine Raw materials

6-(Dimethylamino)purine Preparation Products

6-(Dimethylamino)purine Suppliers

Amadis Chemical Company Limited
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(CAS:938-55-6)6-(Dimethylamino)purine
Order Number:A934230
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:13
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Audited Supplier Audited Supplier
(CAS:938-55-6)6-(Dimethylamino)purine, ≥ 98.0%
Order Number:LE16781
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:15
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:938-55-6)6-(Dimethylamino)purine
A934230
Purity:99%/99%
Quantity:10g/25g
Price ($):170.0/310.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:938-55-6)6-(Dimethylamino)purine, ≥ 98.0%
LE16781
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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